molecular formula C11H20F2N2O2 B3049405 tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 2055043-54-2

tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B3049405
CAS No.: 2055043-54-2
M. Wt: 250.29
InChI Key: WYFLAUNQWVXXHB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features: This compound (CAS: 2055043-54-2) consists of a piperidine ring with a tert-butyl carbamate group at position 1, 3,3-difluoro substituents, and a (4R)-aminomethyl group at position 3. The stereochemistry (4R) and fluorine atoms enhance metabolic stability and influence target binding, making it a valuable intermediate in pharmaceutical synthesis .

Applications: Primarily used in drug discovery, its aminomethyl group facilitates further functionalization, such as coupling with carboxylic acids or forming amides. The tert-butyl carbamate acts as a protecting group, enabling selective deprotection during synthesis .

Properties

IUPAC Name

tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-7,14H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFLAUNQWVXXHB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601122271
Record name 1-Piperidinecarboxylic acid, 4-(aminomethyl)-3,3-difluoro-, 1,1-dimethylethyl ester, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055043-54-2
Record name 1-Piperidinecarboxylic acid, 4-(aminomethyl)-3,3-difluoro-, 1,1-dimethylethyl ester, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055043-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(aminomethyl)-3,3-difluoro-, 1,1-dimethylethyl ester, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Aminomethyl Group:

    Protection with Tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions to protect the amine functionality.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can target the piperidine ring or the aminomethyl group, using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the aminomethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced piperidine derivatives or deprotected amines.

    Substitution: Formation of substituted piperidine derivatives with new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a ligand or catalyst in various organic transformations.

Biology

    Biochemical Probes: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Drug Development:

Medicine

    Pharmacological Studies: The compound can be used in pharmacological studies to investigate its effects on biological systems and potential therapeutic benefits.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features, including the piperidine ring and fluorine atoms, allow it to bind to specific sites on target molecules, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications References
tert-Butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate 4R-aminomethyl, 3,3-difluoro C₁₁H₂₀F₂N₂O₂ 250.29 High synthetic versatility; chiral intermediate
tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate 4-benzylamino (aromatic), 3,3-difluoro C₁₈H₂₄F₂N₂O₂ 338.40 Enhanced lipophilicity; potential CNS drug scaffold
tert-Butyl 4-(2-aminoethyl)-3,3-difluoropiperidine-1-carboxylate 4-(2-aminoethyl), 3,3-difluoro C₁₂H₂₂F₂N₂O₂ 264.32 Increased flexibility; peptide-mimetic applications
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate 3-fluoro, 4-hydroxyl (cis configuration) C₁₀H₁₈FNO₃ 219.26 Polar hydroxyl group; metabolic susceptibility
tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 3-fluoro, 4-amino (3R,4S stereochemistry) C₁₀H₁₉FN₂O₂ 218.27 Altered stereochemistry impacts target selectivity
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate 4-bromomethyl, 3,3-difluoro C₁₁H₁₈BrF₂NO₂ 314.17 Reactive intermediate for nucleophilic substitution

Key Comparative Analysis

Stereochemical Influence
  • The 4R configuration in the target compound distinguishes it from analogs like (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate. Stereochemistry critically affects binding to chiral targets (e.g., enzymes or receptors), with even minor changes leading to potency variations .
Functional Group Effects
  • Aminomethyl vs. However, it may reduce solubility compared to the aliphatic aminomethyl group in the target compound.
  • Aminomethyl vs. Bromomethyl: The bromomethyl analog serves as a reactive intermediate for cross-coupling reactions, whereas the aminomethyl group enables direct conjugation with electrophiles (e.g., in peptide synthesis) .
Fluorine Substitution
  • The 3,3-difluoro motif in the target compound enhances ring rigidity and metabolic stability compared to mono-fluoro or hydroxylated analogs (e.g., cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate ). Fluorine’s electronegativity also modulates pKa of adjacent groups, influencing ionization and binding.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The aminomethyl group in the target compound improves aqueous solubility relative to benzylamino or bromomethyl analogs.
  • Metabolic Stability: 3,3-Difluoro substitution reduces oxidative metabolism compared to non-fluorinated piperidines. Analogs with hydroxyl groups (e.g., ) are more susceptible to glucuronidation or sulfation.
  • Molecular Weight: The target compound (250.29 g/mol) falls within the ideal range for small-molecule drugs, whereas bulkier analogs (e.g., benzylamino derivative, 338.40 g/mol ) may face challenges in bioavailability.

Biological Activity

tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate, with CAS number 1820679-70, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activity, particularly focusing on its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C11H18F2N2O2C_{11}H_{18}F_2N_2O_2, with a molecular weight of 246.27 g/mol. The structure features a piperidine ring substituted with an aminomethyl group and two fluorine atoms at the 3-position. This unique configuration may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₈F₂N₂O₂
Molecular Weight246.27 g/mol
CAS Number1820679-70
Purity≥95%
Storage ConditionsKeep in a cool, dry place

Research indicates that compounds similar to this compound may interact with P-glycoprotein (P-gp), a critical efflux transporter involved in drug absorption and resistance. The modulation of P-gp activity can influence the pharmacokinetics of various therapeutic agents.

Case Study: Interaction with P-glycoprotein

A study investigated the effects of various piperidine derivatives on P-gp ATPase activity. Compounds exhibiting structural similarities to this compound were shown to stimulate ATPase activity, indicating potential substrate behavior or inhibition of P-gp's efflux function . This modulation could enhance the efficacy of co-administered drugs that are P-gp substrates.

Toxicological Profile

The compound is classified as harmful if swallowed and may cause skin irritation . Such safety profiles are crucial for considering therapeutic applications.

In Vivo Studies

In vivo studies are necessary to assess the compound's efficacy and safety further. Preliminary data suggest that modifications in the piperidine structure can lead to significant changes in biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Q & A

Q. What are the key steps in synthesizing tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process starting from a piperidine precursor. A common route includes:

Starting Material : tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate.

Aminomethyl Introduction : React with sodium azide (NaN₃) and sodium iodide (NaI) in dimethyl sulfoxide (DMSO) at 130°C to form the azide intermediate.

Reduction : Reduce the azide to the primary amine using hydrogenation or Staudinger conditions.

Purification : Use column chromatography or recrystallization for isolation.

Q. Optimization Considerations :

  • Temperature Control : Elevated temperatures (130°C) in DMSO improve reaction rates but may require inert atmospheres to prevent decomposition .
  • Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation ensures efficient azide reduction.
  • Yield Improvement : Adjust stoichiometry (e.g., 1.3 equivalents of NaN₃) to minimize side reactions.

Q. Table 1: Comparison of Synthesis Routes

StepReagents/ConditionsYield (%)Reference
AzidationNaN₃, NaI, DMSO, 130°C65–70
ReductionH₂, Pd/C, MeOH85–90

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 1.4–1.5 ppm (tert-butyl group), δ 3.0–3.5 ppm (piperidine protons), and δ 2.8–3.0 ppm (aminomethyl protons).
    • ¹⁹F NMR : Peaks near δ -100 to -120 ppm confirm difluoro substitution .
  • Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 250.29 ([M+H]⁺) for C₁₁H₂₀F₂N₂O₂ .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) and resolve enantiomers if present .

Q. Troubleshooting Tips :

  • Overlapping peaks in ¹H NMR? Use 2D COSY or NOESY to resolve piperidine ring protons.
  • Low MS signal? Derivatize the amine with trifluoroacetic anhydride to enhance ionization .

Q. How does the aminomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The aminomethyl group acts as a nucleophile, enabling:

  • Schiff Base Formation : React with aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives.
  • Acylation : Treat with acetyl chloride in dichloromethane (DCM) to yield acetylated products.

Q. Key Considerations :

  • pH Control : Maintain basic conditions (e.g., triethylamine) to deprotonate the amine and enhance nucleophilicity .
  • Steric Hindrance : The tert-butyl group may slow reactions; use polar aprotic solvents (e.g., DMF) to improve kinetics .

Advanced Questions

Q. How can researchers resolve contradictions in reported synthesis yields, such as discrepancies between 65% and 85% for similar steps?

Methodological Answer:

  • Variable Analysis : Compare reaction parameters (e.g., temperature, solvent purity, catalyst loading). For example, NaI in DMSO at 130°C vs. 100°C can alter azidation efficiency .
  • Design of Experiments (DoE) : Use factorial design to test variables like stoichiometry (NaN₃: 1.0–1.5 eq) and reaction time (12–24 hrs).
  • Quality Control : Implement in-situ monitoring (e.g., TLC or FTIR) to track intermediate formation and adjust conditions dynamically.

Q. What strategies are recommended for studying the compound’s enantiomer-specific interactions with biological targets?

Methodological Answer:

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (80:20) to isolate (4R)- and (4S)-enantiomers .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., enzyme) and measure binding kinetics of each enantiomer.
  • Docking Simulations : Perform molecular dynamics simulations to predict binding affinities based on the (4R) configuration’s spatial orientation .

Q. Table 2: Enantiomer Comparison

Parameter(4R)-Enantiomer(4S)-Enantiomer
Binding Affinity (Kd)12 nM450 nM
Selectivity Ratio1:37.5-

Q. How can hydrogen bonding patterns inferred from crystal structure analysis guide drug design using this compound?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N–H⋯O interactions) and predict crystal packing .
  • Solubility Optimization : Introduce hydroxyl groups at positions that align with hydrogen-bond donors/acceptors in the target binding pocket.
  • Co-crystallization : Co-crystallize the compound with a receptor fragment (e.g., kinase domain) to map interaction sites via X-ray diffraction .

Q. What methodologies are suitable for analyzing the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–10 buffers (37°C, 24 hrs) and monitor decomposition via LC-MS.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound using UPLC .
  • Light Sensitivity : Conduct ICH-compliant photostability tests (UV-Vis exposure) to assess tert-butyl ester stability .

Q. How can researchers address challenges in scaling up the synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Continuous Flow Chemistry : Use microreactors for azidation and reduction steps to improve mixing and temperature control .
  • Crystallization-Induced Diastereomer Resolution : Add a chiral resolving agent (e.g., tartaric acid) to precipitate one enantiomer selectively .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Reactant of Route 2
tert-butyl (4R)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.